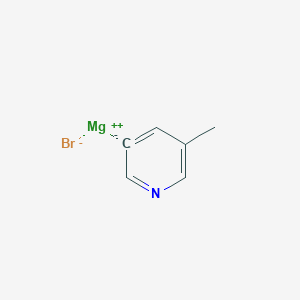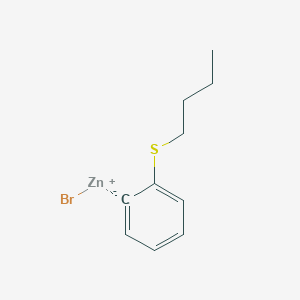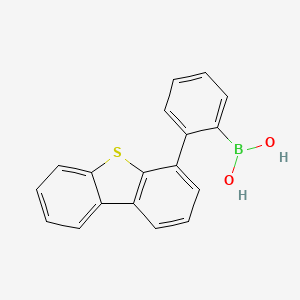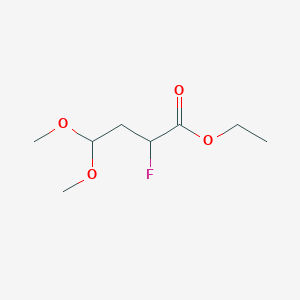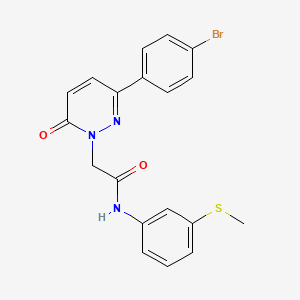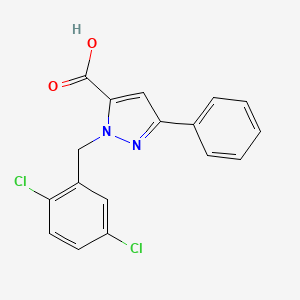![molecular formula C20H18N2O4S B14879868 (2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B14879868.png)
(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-hydroxyphenyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03506044 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03506044 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD03506044.
Functional Group Modification: Various functional groups are introduced or modified through reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of MFCD03506044 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, ensuring consistent product quality.
Catalysts: Specific catalysts are used to enhance reaction rates and selectivity.
Automation: Automated systems are employed to monitor and control the production process, ensuring efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
MFCD03506044 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
MFCD03506044 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD03506044 is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD03506044 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to certain receptors, modulating cellular signaling pathways.
Gene Expression: MFCD03506044 may influence gene expression, leading to changes in protein synthesis and cellular function.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-hydroxyphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O4S/c1-3-10-22-19(25)18(12-13-4-9-16(24)17(11-13)26-2)27-20(22)21-14-5-7-15(23)8-6-14/h3-9,11-12,23-24H,1,10H2,2H3/b18-12-,21-20? |
InChI Key |
LZHKCXZDSVDBLZ-MORMLQEESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)O)S2)CC=C)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)O)S2)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





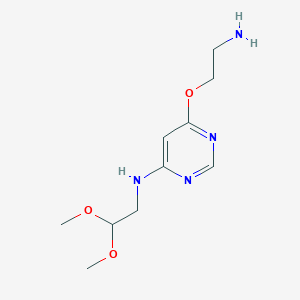
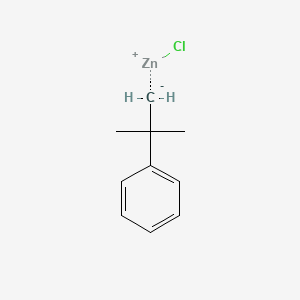
![3-[(2-Methoxyethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14879818.png)
![3-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14879826.png)
![4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14879827.png)
